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molecular formula C14H17NO B8530303 Cyclopentyl-(3-methoxy-phenyl)-acetonitrile

Cyclopentyl-(3-methoxy-phenyl)-acetonitrile

Cat. No. B8530303
M. Wt: 215.29 g/mol
InChI Key: NWUZEKIRHHVHCM-UHFFFAOYSA-N
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Patent
US06358973B1

Procedure details

By working in a way similar to that described in example 29 but using LiAlH4 (1.01 g, 26.57 mmoles) in anhydrous ethyl ether (20 ml) and cyclopentyl-(3-methoxy-phenyl)-acetonitrile (5.72 g, 26.57 mmoles), obtained as described in example 32, 5 g of the title compound were obtained (yield: 85.8%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85.8%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]1([CH:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)[C:13]#[N:14])[CH2:11][CH2:10][CH2:9][CH2:8]1>C(OCC)C>[CH:7]1([CH:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)[CH2:13][NH2:14])[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
5.72 g
Type
reactant
Smiles
C1(CCCC1)C(C#N)C1=CC(=CC=C1)OC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(CN)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 85.8%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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